2,6-Dimethyl-N-(piperidin-4-yl)pyrimidin-4-amine

Description

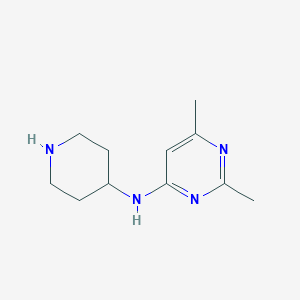

2,6-Dimethyl-N-(piperidin-4-yl)pyrimidin-4-amine is a pyrimidine derivative featuring a piperidin-4-ylamine substituent at the 4-position and methyl groups at the 2- and 6-positions.

Properties

IUPAC Name |

2,6-dimethyl-N-piperidin-4-ylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4/c1-8-7-11(14-9(2)13-8)15-10-3-5-12-6-4-10/h7,10,12H,3-6H2,1-2H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKNOBZMUGJIHKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)NC2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-N-(piperidin-4-yl)pyrimidin-4-amine typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and guanidine derivatives.

Substitution Reactions:

Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions where the nitrogen atom of the piperidine attacks the electrophilic carbon of the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-N-(piperidin-4-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be replaced or modified.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Oxidized derivatives of the pyrimidine ring.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,6-Dimethyl-N-(piperidin-4-yl)pyrimidin-4-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to known bioactive compounds.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-N-(piperidin-4-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrimidin-4-amine Derivatives

*Inferred from structural analogs.

Physicochemical Properties

- Solubility : Hydrochloride salts (e.g., compound 21 in , AG488) exhibit improved water solubility compared to free bases due to ionic character .

- Melting Points : Piperidin-4-yl derivatives (e.g., AG488) show higher melting points (>250°C) compared to alkyl-substituted analogs (e.g., compound 14: 65.2–67.1°C), likely due to increased crystallinity from ionic interactions .

Biological Activity

2,6-Dimethyl-N-(piperidin-4-yl)pyrimidin-4-amine, also known by its CAS number 1553946-59-0, is a pyrimidine derivative that has attracted attention in pharmaceutical research due to its potential biological activities. This compound's structure includes a piperidine moiety, which is often associated with various pharmacological effects. This article aims to summarize the biological activity of this compound based on available research findings, including case studies and relevant data.

- Molecular Formula: C11H18N4

- Molecular Weight: 218.29 g/mol

- IUPAC Name: N,6-dimethyl-N-(piperidin-4-yl)pyrimidin-4-amine

- CAS Number: 1553946-59-0

Antiviral Activity

Recent studies have indicated that compounds related to pyrimidines, including this compound, exhibit antiviral properties. Specifically, pyrimidine derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment. These compounds can inhibit the reverse transcriptase enzyme crucial for viral replication. For instance, a related compound was noted for its effectiveness in inhibiting HIV reverse transcriptase, suggesting that this compound may have similar applications .

Structure–Activity Relationship (SAR)

Understanding the SAR of pyrimidine derivatives is crucial for optimizing their biological activity. Modifications to the piperidine ring and the positioning of methyl groups on the pyrimidine core can influence potency and selectivity against specific targets. For example, variations in substituents can enhance binding affinity to target enzymes or receptors .

Case Studies

- HIV Treatment : In a clinical setting, compounds structurally similar to this compound were tested for their efficacy against various strains of HIV. Results indicated that these compounds could reduce viral loads significantly when used in combination with other antiretrovirals .

- Cancer Cell Lines : A study involving various cancer cell lines assessed the cytotoxic effects of pyrimidine derivatives. The results showed that certain derivatives led to a marked decrease in cell viability and induced apoptosis through caspase activation pathways .

Data Table: Biological Activities of Pyrimidine Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.